N-(4-phenylbutan-2-yl)-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetamide
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Overview
Description
N-(4-phenylbutan-2-yl)-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a trimethoxybenzoyl group and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenylbutan-2-yl)-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the trimethoxybenzoyl group, and the final acetamide formation. Common reagents used in these steps include piperidine, trimethoxybenzoyl chloride, and acetic anhydride. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-phenylbutan-2-yl)-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl group using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or benzoyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, N-(4-phenylbutan-2-yl)-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetamide can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity, receptor binding, and cellular uptake.
Medicine: In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-phenylbutan-2-yl)-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trimethoxybenzoyl group may enhance its binding affinity, while the piperidine ring could facilitate its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
- N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide
- N-(1-methyl-3-phenylpropyl)decanamide
Comparison: Compared to similar compounds, N-(4-phenylbutan-2-yl)-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetamide stands out due to the presence of the trimethoxybenzoyl group, which may confer unique chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity, making it a more potent and versatile molecule for various applications.
Properties
CAS No. |
1114620-49-3 |
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Molecular Formula |
C27H36N2O5 |
Molecular Weight |
468.6 |
IUPAC Name |
N-(4-phenylbutan-2-yl)-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C27H36N2O5/c1-19(10-11-20-8-6-5-7-9-20)28-25(30)16-21-12-14-29(15-13-21)27(31)22-17-23(32-2)26(34-4)24(18-22)33-3/h5-9,17-19,21H,10-16H2,1-4H3,(H,28,30) |
InChI Key |
QZQKMWCIQLDANC-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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